N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
CAS No.: 618405-78-0
Cat. No.: VC21505397
Molecular Formula: C21H18ClN3
Molecular Weight: 347.8g/mol
* For research use only. Not for human or veterinary use.
![N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine - 618405-78-0](/images/no_structure.jpg)
Specification
CAS No. | 618405-78-0 |
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Molecular Formula | C21H18ClN3 |
Molecular Weight | 347.8g/mol |
IUPAC Name | N-[(3-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Standard InChI | InChI=1S/C21H18ClN3/c1-14-20(17-9-2-3-10-18(17)24-14)21(15-7-6-8-16(22)13-15)25-19-11-4-5-12-23-19/h2-13,21,24H,1H3,(H,23,25) |
Standard InChI Key | NMJYNSBYFFOCRI-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4 |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)Cl)NC4=CC=CC=N4 |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine has the molecular formula C₂₁H₁₈ClN₃. Based on the molecular weights of its close structural analogs, it can be estimated to have a molecular weight of approximately 347.8 g/mol, similar to its 4-chlorophenyl counterpart .
Structural Features
The compound consists of three key structural components:
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A 2-methyl-1H-indole core
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A 3-chlorophenyl substituent
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A pyridin-2-amine group
This arrangement creates a tertiary amine linkage at the 3-position of the indole ring, with the chlorophenyl and pyridinamine groups connected via a methylene bridge. The compound features multiple aromatic rings, providing rigidity and potential for π-π interactions in biological systems.
Structural Comparison with Analogs
The compound differs from its documented analogs primarily in the position of the chlorine atom on the phenyl ring:
Physical and Chemical Properties
Predicted Physicochemical Properties
Based on the properties of structurally similar compounds, N-[(3-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine likely exhibits:
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High lipophilicity (estimated cLogP between 4.0-4.5)
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Moderate to low water solubility
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Multiple hydrogen bond donor and acceptor sites
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Basic character due to the pyridine and amine nitrogen atoms
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UV absorption characteristic of indole and pyridine moieties
Spectroscopic Characteristics
The compound would likely demonstrate typical spectroscopic features associated with indole-containing compounds, including:
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Characteristic indole N-H stretch in infrared spectroscopy
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Complex aromatic proton signals in ¹H NMR spectra
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Distinctive carbon signals for the methylene bridge in ¹³C NMR
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Mass spectrometry fragmentation patterns characteristic of indoles and chlorinated aromatics
Synthetic Approaches
Alternative Synthetic Strategies
For related indole derivatives, research has documented several synthetic approaches. One notable method involves the conversion of indole derivatives to 3-acetyl compounds using phosphoryl chloride and N,N-dimethylacetamide, followed by subsequent reactions to introduce the desired substituents . This methodology might be adaptable for the target compound's synthesis.
Biological Activity and Applications
Compound | Structural Feature | cLogP | RXFP3 cAMP EC₅₀ (nM) | E max (%) | Reference |
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Compound 1 | 5-OH, 7-Et | 4.6 | 18.2 ± 2.1 | 104 ± 13 | |
Compound 2a | H | 4.0 | 6937 ± 1131 | 109 ± 3 | |
Compound 2e | 7-Me | 4.5 | 647 ± 123 | 95 ± 2 |
Structure-Activity Relationships
Pharmacokinetic Considerations
BBB Permeability and CNS Applications
Compounds in this structural class generally exhibit high lipophilicity, which may affect their ability to cross the blood-brain barrier (BBB). Literature indicates that related compounds with clogP values above 4.0 and topological polar surface areas (TPSA) above 90 Ų may have limited BBB permeability .
The target compound likely has similar physicochemical properties to its structural analogs, suggesting potential challenges for central nervous system (CNS) applications without structural optimization. For CNS drug development, optimal ranges are typically:
Metabolism and Stability
The indole core, chlorophenyl group, and pyridine ring in the target compound represent potential sites for metabolic processes including:
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Oxidation of the indole ring
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N-dealkylation
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Hydroxylation of aromatic rings
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Potential dechlorination
The specific position of the chlorine atom at the 3-position of the phenyl ring may influence the compound's metabolic profile compared to its structural analogs.
Structure Optimization Strategies
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